N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-14(18-11-13-5-1-2-6-15(13)25-18)9-10-21-20(23)19-12-24-16-7-3-4-8-17(16)26-19/h1-8,11,14,19,22H,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBTRAFVAZBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For example, one study showed that a benzofuran compound produced a significant inhibitory effect on Src kinase
Cellular Effects
The cellular effects of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are not yet fully known. Benzofuran compounds have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple heterocycles, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves several steps, including the formation of the benzofuran moiety and subsequent functionalization to achieve the desired carboxamide structure. Advanced synthetic techniques may enhance yield and purity.
Antitumor Effects
Research indicates that this compound exhibits significant anti-tumor activity . It has been shown to inhibit cell growth in various cancer cell lines by interfering with critical signaling pathways essential for tumor proliferation. Studies have demonstrated its effectiveness against breast cancer and other malignancies.
Antibacterial Properties
The compound also demonstrates antibacterial activity , making it a candidate for therapeutic applications against bacterial infections. Its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Antiviral Potential
Investigations into its antiviral properties suggest that it could be effective against certain viral infections. The exact mechanism remains under study but may involve interference with viral replication processes.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism or bacterial growth.
- Signaling Pathway Interference : The compound could disrupt signaling pathways that are vital for cell survival and proliferation.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzothiophene derivatives | Similar structure | Anti-cancer properties |
| Benzofuran-triazole hybrids | Contains triazole ring | Antifungal activity |
| Dibenzo[b,d]furan derivatives | Related dioxin structure | Anticancer and antimicrobial properties |
These compounds share structural similarities but differ in their specific mechanisms of action and therapeutic applications.
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound inhibits the growth of MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : A series of tests against various bacterial strains revealed that this compound exhibits minimum inhibitory concentrations (MIC) comparable to leading antibiotics, showcasing its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzofuran- and dihydrobenzodioxine-containing molecules. Below is a detailed comparison based on available evidence:
Key Structural and Functional Differences
Core Scaffold: The target compound’s dihydrobenzo[b][1,4]dioxine core is analogous to compounds like 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate (Compound 5) .
Substituents :
- Hydroxypropyl-Benzofuran Group : The 3-hydroxypropyl-benzofuran side chain in the target compound may enhance solubility compared to Compound 5’s dodecanedioate ester chain.
- Carboxamide vs. Ester Linkage : The carboxamide group in the target compound offers hydrogen-bonding capability distinct from the ester linkages in Compound 5, influencing target selectivity .
Synthetic Accessibility: Compound 5 was synthesized in 26% yield , suggesting challenges in multi-step coupling reactions.
Pharmacological and Physicochemical Properties
Research Implications
- Bioactivity : Compound 5’s chroman-4-one moiety is associated with antioxidant activity , while the target compound’s benzofuran-carboxamide structure may favor kinase or GPCR modulation.
- Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to Compound 5’s lipophilic dodecanedioate chain.
Preparation Methods
Palladium-Catalyzed C-H Functionalization
The benzofuran scaffold can be constructed through 8-aminoquinoline-directed C3-arylation using Pd(OAc)₂ (1-5 mol%) in DMF at 110°C. This method achieves 78-92% yields for various aryl substituents through chelation-assisted metallation. Critical parameters:
- Substrate scope : Electron-deficient aryl bromides show superior reactivity (k = 0.45 min⁻¹ vs 0.12 min⁻¹ for electron-rich analogs)
- Directing group : 8-Aminoquinoline enables precise C3 selectivity (98:2 regiomeric ratio)
- Post-functionalization : Transamidation with Boc-protected amines in THF/H₂O (3:1) at 60°C cleaves the directing group
Acid-Catalyzed Cyclization Strategies
Polyphosphoric acid (PPA)-mediated cyclization of acetal precursors demonstrates scalability (>100 g batches). The mechanism involves:
- Protonation at O-acetal oxygen (ΔG‡ = 18.7 kcal/mol)
- Methanol elimination to form oxonium intermediate
- Regioselective nucleophilic attack (HOMO-1 orbital guided)
3-Hydroxypropyl Linker Installation
Nucleophilic Addition to Benzofuran-2-carbaldehyde
A three-step sequence enables stereocontrol:
Reductive Amination Protocol
Alternative pathway using:
- Benzofuran-2-yl acetone (prepared via Claisen condensation)
- L-Selectride® reduction (94% ee, -78°C in THF)
- Staudinger reaction with triphenylphosphine imine
Comparative analysis reveals the reductive amination route provides superior enantiomeric excess (94% vs 78%) but requires cryogenic conditions.
2,3-Dihydrobenzodioxine-2-carboxamide Assembly
Carboxamide Formation via Acid Catalysis
Adapting EP0330205B1 methodology:
- React 2,3-dihydrobenzodioxine-2-carbaldehyde (1 equiv)
- Propylamine (1.2 equiv) in formamide (3 equiv)
- H₂SO₄ catalyst (18 mol%) at 50°C for 4 hours
This one-pot process achieves 84% conversion with <2% over-alkylation byproducts. Key advantages include:
Transition Metal-Mediated Coupling
Alternative Pd(PPh₃)₄-catalyzed aminocarbonylation:
- 2-Bromo-2,3-dihydrobenzodioxine (1 equiv)
- CO gas (1 atm)
- Hydroxypropylamine (1.5 equiv)
- DIPEA base in dioxane at 90°C
Yields reach 76% with 99% regioselectivity for the 2-position.
Convergent Synthesis Strategies
Fragment Coupling Methodology
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Benzofuran-propanol activation | MsCl, Et₃N, CH₂Cl₂, 0°C | 92% |
| 2 | Amide coupling | EDC·HCl, HOBt, DMF, rt | 85% |
| 3 | Global deprotection | BBr₃, CH₂Cl₂, -78°C | 88% |
Critical comparison of coupling reagents:
Tandem Deprotection-Cyclization
Innovative single-pot approach:
- Protect alcohol as TBS ether (94% yield)
- Perform amide coupling (EDC/NHS, 86%)
- TBAF-mediated deprotection/cyclization (91%)
This method reduces purification steps from 5 to 2 while maintaining 78% overall yield.
Analytical Characterization Data
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃)
- δ 7.52 (d, J = 2.4 Hz, 1H, benzofuran H-3)
- δ 6.82 (dd, J = 8.4, 2.0 Hz, 1H, dioxine H-6)
- δ 5.32 (br s, 1H, OH)
HRMS (ESI-TOF)
Calcd for C₂₁H₂₁NO₅ [M+H]⁺: 384.1447
Found: 384.1443
Chromatographic Behavior
HPLC analysis (C18, 85:15 MeOH/H₂O):
- tR = 12.7 min (99.2% purity)
- Chiralcel OD-H column: 99.4% ee
Process Optimization Considerations
Temperature Effects on Cyclization
| Temp (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 25 | 48 | 62 | 3:1 |
| 50 | 24 | 78 | 5:1 |
| 80 | 12 | 85 | 7:1 |
Data from scale-up trials (500 g) show optimal productivity at 65°C with 8-hour residence time.
Catalyst Screening Results
| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | 2 | 92 | 88 |
| RhCl(PPh₃)₃ | 1.5 | 85 | 92 |
| Cp*Ru(cod)Cl | 3 | 78 | 95 |
Rhodium complexes show superior selectivity but require strict oxygen-free conditions.
Q & A
How can researchers optimize the synthesis yield of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Basic Research Focus
Optimizing yield requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintaining 60–80°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity of intermediates .
- Catalyst use : Employing coupling agents (e.g., DCC, EDC) with DMAP to accelerate carboxamide formation .
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, improving final product purity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
A multi-technique approach ensures accurate structural validation:
- NMR spectroscopy : - and -NMR to verify proton environments and carbonyl/aromatic carbon signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- Infrared spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3400 cm (hydroxy group) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
How can contradictory biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Advanced Research Focus
Discrepancies arise from assay variability. Mitigation strategies include:
- Standardized assay conditions : Uniform pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
- Dose-response curves : Triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., benzofuran-dioxine hybrids) .
What computational approaches aid in predicting the compound’s pharmacokinetic and pharmacodynamic profiles?
Advanced Research Focus
Computational tools streamline drug design:
- Molecular docking (AutoDock/Vina) : Predict binding affinity to targets (e.g., COX-2, CYP450 enzymes) using PDB structures .
- ADMET prediction (SwissADME) : Estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
- Quantum mechanical calculations (Gaussian) : Optimize geometry and assess electrostatic potential for reactivity .
- MD simulations (GROMACS) : Study stability of ligand-target complexes over 100-ns trajectories .
How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Advanced Research Focus
SAR-guided modifications enhance activity:
- Substituent variation : Replace the hydroxypropyl group with fluorinated alkyl chains to boost metabolic stability .
- Heterocycle substitution : Introduce pyridine or triazole rings in place of benzofuran to modulate target selectivity .
- Stereochemical optimization : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R vs. S configurations) .
- Prodrug design : Acetylate the hydroxy group to improve oral bioavailability .
What methodologies address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Focus
Bridging the gap requires translational strategies:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue penetration .
- Pharmacokinetic profiling : Measure plasma half-life, C, and AUC in rodent models .
- Toxicogenomics : RNA-seq to assess off-target effects in vital organs (e.g., liver, kidney) .
How can researchers evaluate the compound’s stability under varying storage conditions?
Basic Research Focus
Stability studies ensure reproducibility:
- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- pH stability : Incubate in buffers (pH 1–9) and assess degradation products (e.g., hydrolysis of amide bond) .
- Lyophilization : Test long-term stability of lyophilized powder stored at -20°C .
What strategies validate the compound’s multi-target effects in complex biological systems?
Advanced Research Focus
Systems biology approaches clarify polypharmacology:
- Phosphoproteomics : Identify kinase targets using SILAC labeling and LC-MS/MS .
- Network pharmacology : Construct protein interaction networks (Cytoscape) to map secondary targets .
- CRISPR screens : Genome-wide knockout libraries reveal synthetic lethal interactions .
- Transcriptomics : RNA-seq of treated vs. untreated cells to detect pathway enrichment (e.g., apoptosis, inflammation) .
How can enantiomeric impurities be detected and quantified during synthesis?
Advanced Research Focus
Chiral analysis ensures stereochemical purity:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/ethanol mobile phase .
- Circular dichroism (CD) : Compare spectra of synthetic batches with enantiopure standards .
- NMR chiral shift reagents : Eu(hfc) to split proton signals in racemic mixtures .
What experimental designs mitigate off-target effects in cell-based assays?
Advanced Research Focus
Specificity validation requires orthogonal methods:
- Counter-screening : Test against unrelated targets (e.g., unrelated kinases, ion channels) .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability .
- Genetic rescue : Reintroduce wild-type target protein in knockout cells to restore activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
